[1,3-Bis(diphenylphosphino)propane]palladium(II) triflate [1,3-Bis(diphenylphosphino)propane]palladium(II) triflate
Brand Name: Vulcanchem
CAS No.: 137846-38-9
VCID: VC8236535
InChI: InChI=1S/C27H26P2.2CHF3O3S.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*2-1(3,4)8(5,6)7;/h1-12,14-21H,13,22-23H2;2*(H,5,6,7);/q;;;+2/p-2
SMILES: C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2]
Molecular Formula: C29H26F6O6P2PdS2
Molecular Weight: 817 g/mol

[1,3-Bis(diphenylphosphino)propane]palladium(II) triflate

CAS No.: 137846-38-9

Cat. No.: VC8236535

Molecular Formula: C29H26F6O6P2PdS2

Molecular Weight: 817 g/mol

* For research use only. Not for human or veterinary use.

[1,3-Bis(diphenylphosphino)propane]palladium(II) triflate - 137846-38-9

Specification

CAS No. 137846-38-9
Molecular Formula C29H26F6O6P2PdS2
Molecular Weight 817 g/mol
IUPAC Name 3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);trifluoromethanesulfonate
Standard InChI InChI=1S/C27H26P2.2CHF3O3S.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*2-1(3,4)8(5,6)7;/h1-12,14-21H,13,22-23H2;2*(H,5,6,7);/q;;;+2/p-2
Standard InChI Key MIGUMLGJSGTNOK-UHFFFAOYSA-L
SMILES C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2]
Canonical SMILES C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2]

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Synthesis

[1,3-Bis(diphenylphosphino)propane]palladium(II) triflate (Pd(OTf)2(dppp)\text{Pd(OTf)}_2(\text{dppp})) is a square-planar palladium complex featuring a dppp ligand coordinated in a bidentate manner. The triflate anions (CF3SO3\text{CF}_3\text{SO}_3^-) act as non-coordinating counterions, ensuring solubility in polar aprotic solvents such as dimethylformamide (dmf) and acetonitrile . The synthesis typically involves the reaction of palladium(II) precursors like Pd(OAc)2\text{Pd(OAc)}_2 with dppp and triflic acid, though detailed protocols remain proprietary .

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number137846-38-9
Molecular Weight819.01 g/mol
Melting Point169–183°C
SolubilitySoluble in dmf, toluene
Hazard CodesXn (Harmful)

Spectroscopic Characterization and Redox Behavior

NMR Studies of Pd(II)-to-Pd(0) Reduction

31P NMR investigations reveal that Pd(OTf)2(dppp)\text{Pd(OTf)}_2(\text{dppp}) participates in redox equilibria when exposed to reducing agents like triphenylphosphine (PPh₃) or in polar solvents. In dmf, the dppp ligand predominantly reduces Pd(II) to Pd(0), generating oxidized phosphine byproducts such as dppp hemioxide (Ph2P(CH2)3P(O)Ph2\text{Ph}_2\text{P(CH}_2\text{)}_3\text{P(O)Ph}_2) and dppp dioxide (Ph2P(O)(CH2)3P(O)Ph2\text{Ph}_2\text{P(O)(CH}_2\text{)}_3\text{P(O)Ph}_2) . The reaction proceeds via intermediate Pd(0) species, including Pd(dppp)\text{Pd(dppp)} and Pd(PPh3)n\text{Pd(PPh}_3\text{)}_n, which exhibit broad 31P NMR signals at 16–18 ppm .

Solvent-Dependent Reactivity

In toluene, the reduction mechanism shifts: PPh₃ becomes the primary reductant, forming triphenylphosphine oxide (OPPh3\text{OPPh}_3) and low-ligated Pd(0) complexes. This solvent effect underscores the role of coordination strength in dictating redox pathways .

Table 2: Key 31P NMR Chemical Shifts in Pd-dppp Systems

SpeciesChemical Shift (ppm)Solvent
Free dppp9.9dmf
Pd(dppp)(PPh₃)22.9dmf
dppp Hemioxide30.0dmf
dppp Dioxide30.3dmf

Catalytic Applications and Mechanistic Insights

Role in Cross-Coupling Reactions

Pd(OTf)2(dppp)\text{Pd(OTf)}_2(\text{dppp}) catalyzes carbon-carbon bond-forming reactions, including Heck and Suzuki-Miyaura couplings. The bidentate dppp ligand stabilizes Pd(0) intermediates, enhancing catalytic turnover by preventing nanoparticle aggregation . For example, in aryl triflate couplings, the complex facilitates oxidative addition and transmetalation steps with minimal phosphine oxidation .

Comparative Activity with Monodentate Phosphines

Systems employing dppp outperform those with PPh₃ due to stronger Pd-P bonding and reduced ligand dissociation. This stability enables catalytic cycles to proceed at lower Pd loadings (0.1–1 mol%) .

Industrial Availability and Supplier Landscape

Table 3: Supplier Overview

SupplierLocationPurity Grade
Sigma-AldrichUSA/China>98%
Alfa ChemistryUSA>95%
山东小野化学股份有限公司China>90%

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